

(E)-2,7-Dimethyloct-4-ene-3,6-dione chemical properties and reactivity

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Compound of Interest

Compound Name: (E)-2,7-Dimethyloct-4-ene-3,6-dione

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An In-depth Technical Guide to (E)-2,7-Dimethyloct-4-ene-3,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2,7-Dimethyloct-4-ene-3,6-dione is an organic compound belonging to the class of α,β -unsaturated ketones and diketones. Its structure, featuring a carbon-carbon double bond conjugated to two carbonyl groups, suggests a rich and varied reactivity profile, making it a molecule of interest for synthetic chemists and potentially for those in drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and expected reactivity of **(E)-2,7-Dimethyloct-4-ene-3,6-dione**, based on available data and established principles of organic chemistry.

Chemical and Physical Properties

Detailed experimental data for the physical properties of **(E)-2,7-Dimethyloct-4-ene-3,6-dione** are not readily available in public databases. However, its basic molecular information has been identified.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O ₂	PubChem[1]
Molecular Weight	168.23 g/mol	Smolecule[2]
CAS Number	62738-21-0	Chemsrc[3]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **(E)-2,7-Dimethyloct-4-ene-3,6-dione** is not available in the searched databases. However, based on its structure, the following characteristic signals can be predicted:

- ¹H NMR: Signals corresponding to the vinyl protons of the α,β-unsaturated system, the methine protons adjacent to the carbonyl groups, and the methyl protons of the isopropyl groups.
- ¹³C NMR: Resonances for the carbonyl carbons, the sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the alkyl groups.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the conjugated ketone and the C=C stretching of the alkene. The enol form of the β-diketone may show a broad O-H stretch and a C=O stretch at a lower frequency (1580–1640 cm⁻¹)[4].
- Mass Spectrometry: The molecular ion peak (M⁺) would be expected, along with fragmentation patterns characteristic of ketones and alkenes.

Reactivity and Synthetic Potential

The reactivity of **(E)-2,7-Dimethyloct-4-ene-3,6-dione** is dictated by the presence of the α,β-unsaturated ketone and β-diketone functionalities.

Reactivity as an α,β -Unsaturated Ketone

The conjugated system in α,β -unsaturated ketones creates two electrophilic sites: the carbonyl carbon and the β -carbon. This allows for two main modes of nucleophilic attack:

- **1,2-Addition (Direct Addition):** Nucleophiles can attack the carbonyl carbon directly. This is more common with strong, hard nucleophiles like Grignard reagents and organolithium compounds.
- **1,4-Addition (Conjugate Addition or Michael Addition):** Softer nucleophiles, such as amines, thiols (like glutathione), and cyanides, tend to attack the β -carbon. This is a vinylogous reaction pattern.

The presence of two carbonyl groups flanking the double bond in **(E)-2,7-Dimethyloct-4-ene-3,6-dione** enhances the electrophilicity of the β -carbon, making conjugate addition a highly probable reaction pathway.

Reactivity as a β -Diketone

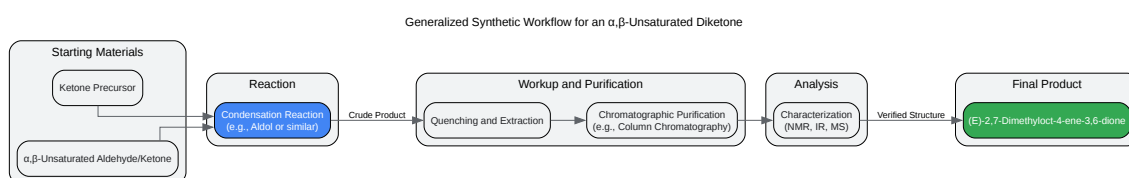
β -Diketones can exist in equilibrium with their enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is a key aspect of their reactivity.

- **Acidity:** The α -protons of β -diketones are acidic due to the electron-withdrawing effect of the two carbonyl groups and the resonance stabilization of the resulting enolate. This allows for easy deprotonation to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions.
- **Chelation:** The enolate form of β -diketones can act as a bidentate ligand to form stable chelate complexes with metal ions.

Experimental Protocols

Specific, validated experimental protocols for the synthesis of **(E)-2,7-Dimethyloct-4-ene-3,6-dione** are not detailed in the available literature. However, a plausible synthetic approach could involve the condensation of a suitable ketone and an α,β -unsaturated aldehyde, or the oxidation of a corresponding diol or ene-diol.

Below is a generalized workflow for the synthesis of an α,β -unsaturated diketone, which could be adapted for the target molecule.



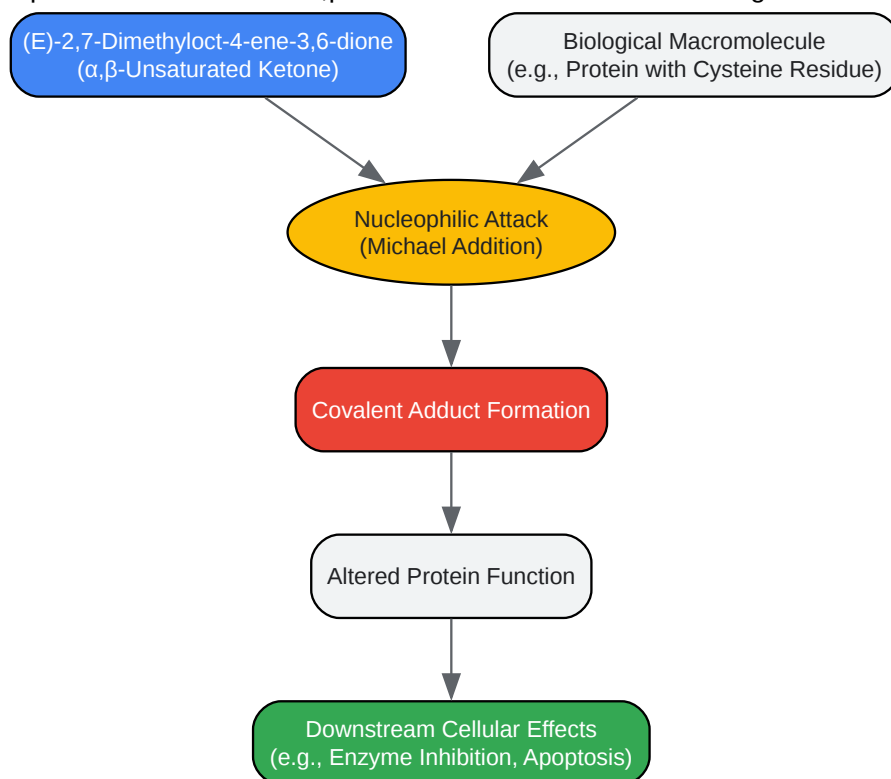
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Generalized Synthetic Workflow

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or involvement in signaling pathways of **(E)-2,7-Dimethyloct-4-ene-3,6-dione**. However, α,β -unsaturated ketones are a well-known class of compounds with diverse biological activities, often acting as Michael acceptors. They can form covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for the biological effects of many natural and synthetic compounds, including some anticancer and anti-inflammatory agents[5][6]. The potential for such interactions is a key consideration for drug development professionals.

The diagram below illustrates the conceptual interaction of an α,β -unsaturated ketone with a biological nucleophile, a likely mechanism of action for compounds of this class.

Conceptual Interaction of an α,β -Unsaturated Ketone with a Biological Nucleophile

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Conceptual Biological Interaction

Conclusion and Future Directions

(E)-2,7-Dimethyloct-4-ene-3,6-dione is a molecule with interesting structural features that suggest a versatile chemical reactivity. While its basic molecular identity is established, there is a significant lack of publicly available experimental data on its physical properties, specific reactivity, and biological activity.

For researchers and drug development professionals, this compound represents an underexplored area. Future research should focus on:

- De novo synthesis and purification: Establishing a reliable synthetic route is the first critical step.
- Thorough characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of physical constants are necessary.
- Reactivity studies: Investigating its reactions with various nucleophiles to confirm the expected reactivity patterns.
- Biological screening: Evaluating its cytotoxic, antimicrobial, and other biological activities to uncover any therapeutic potential.

The insights gained from such studies would not only contribute to the fundamental understanding of this specific molecule but could also pave the way for its application in synthetic chemistry and drug discovery.

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